Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of highly functionalized aromatic building blocks is paramount. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (CAS: 550400-11-8) represents a privileged tetra-substituted benzene core. Its unique array of functional groups—a cross-coupling-ready bromide, a metabolically stabilizing fluoride, an electron-donating methoxy group, and a sterically demanding methyl group—makes it an indispensable intermediate. This whitepaper provides a rigorous analysis of its physical properties, electronic causality, and validated experimental protocols for its integration into advanced synthetic pipelines, including the development of1[1] and2[2].
Physicochemical and Electronic Profiling
Understanding the physical and electronic parameters of 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene is critical for predicting its behavior in both the reaction flask and biological systems. The molecule exhibits a "push-pull" electronic environment across the aromatic system, which directly influences its reactivity in transition-metal catalysis.
Quantitative Physical Properties
The following table summarizes the core physical data, distinguishing between empirically validated metrics[3] and standard computational predictions used in early-stage formulation.
| Property | Value | Data Type |
| CAS Registry Number | 550400-11-8 | Empirical |
| Molecular Formula | C₈H₈BrFO | Empirical |
| Molecular Weight | 219.05 g/mol | Empirical |
| Physical State (at 25 °C) | Off-white solid to clear heavy liquid | Observational |
| Estimated Boiling Point | ~240–250 °C | Predicted |
| Estimated Density | ~1.52 g/cm³ | Predicted |
| Estimated LogP | ~3.2 | Predicted |
Electronic Causality & DFT Featurization
Recent advancements in high-throughput experimentation rely heavily on Density Functional Theory (DFT) to map physical organic properties. For 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene, DFT calculations reveal specific HOMO/LUMO energy levels and dipole moments that dictate its cross-coupling efficiency[4]. The highly electronegative fluorine atom lowers the LUMO energy of the adjacent C-Br bond via inductive withdrawal, rendering the bromide highly susceptible to oxidative addition by electron-rich Ni(0) or Pd(0) species. Conversely, the resonance donation from the para-methoxy group stabilizes the resulting organometallic intermediate, preventing premature protodehalogenation.
Structural Causality in Drug Design
Every functional group on this core serves a distinct, causal purpose in medicinal chemistry. The diagram below maps the specific roles of each substituent.
Caption: Functional group reactivity and physicochemical contributions of the tetra-substituted benzene core.
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1-Bromo: Acts as the primary handle for C-C or C-N bond formation.
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5-Fluoro: Strategically placed to block cytochrome P450-mediated oxidation, a common failure point in unfluorinated aromatics.
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4-Methoxy: Serves as a crucial hydrogen-bond acceptor for target protein binding (e.g., within the Mcl-1 binding pocket).
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2-Methyl: Provides steric bulk that forces adjacent coupled rings (such as biaryls) out of planarity, locking the molecule into a specific, bioactive atropisomeric conformation.
Validated Experimental Methodologies
As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail both the synthesis of the core and its downstream application, highlighting the mechanistic reasoning behind each step.
Protocol A: Chemoselective O-Methylation (Core Synthesis)
This protocol details the conversion of 4-bromo-2-fluoro-5-methylphenol to the target compound via a Williamson ether-type methylation. While older methods utilize 5[5], modern optimized routes employ Cs₂CO₃ to leverage the "cesium effect"—where the larger, softer cesium cation creates a more naked, highly nucleophilic phenoxide anion[1].
Step-by-Step Procedure:
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Reactor Charging: To a clean, dry round-bottom flask, add 4-bromo-2-fluoro-5-methylphenol (1.0 equiv) and anhydrous acetone (0.2 M concentration). Causality: Acetone is a polar aprotic solvent that accelerates Sₙ2 kinetics without hydrogen-bonding to the nucleophile.
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Base Addition: Add Cs₂CO₃ (1.0 to 1.5 equiv) as a solid. Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation.
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Electrophile Introduction: Add Iodomethane (MeI) (1.5 equiv) dropwise via syringe. Caution: MeI is highly volatile and toxic; dropwise addition mitigates rapid exothermic spikes.
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Thermal Activation: Attach a reflux condenser and heat the suspension to 60 °C (reflux) for 4 hours.
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Self-Validating IPC (In-Process Control): Pull a 50 µL aliquot, dilute in hexanes, and analyze via TLC (9:1 Hexanes/EtOAc) or LC-MS. The reaction is validated as complete when the highly polar phenol spot completely disappears, replaced by the non-polar product spot.
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Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic cesium salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water, wash the organic layer with 1N HCl (to quench residual base), dry over Na₂SO₄, and concentrate to yield 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene.
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling
The target compound is an excellent substrate for advanced4[4], enabling the construction of complex C-C bonds via unstabilized radical generation.
Caption: Step-by-step catalytic cycle for the Ni-catalyzed cross-coupling of the aryl bromide.
Step-by-Step Procedure:
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Glovebox Setup: Inside a nitrogen-filled glovebox, charge a 2-dram vial with 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene (0.400 mmol, 1.00 equiv), the coupling partner (e.g., benzaldehyde dimethyl acetal, 1.10 equiv), and the Ni-catalyst precursor (e.g., NiCl₂·glyme, 5 mol%).
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Ligand & Reductant: Add a suitable bipyridine or phenanthroline ligand (5 mol%) and a terminal reductant (e.g., Mn or Zn dust, 2.0 equiv) to facilitate the in situ reduction of Ni(II) to the active Ni(0) species.
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Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA). Causality: DMA stabilizes the Ni(I)/Ni(III) radical intermediates better than less polar solvents.
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Reaction Execution: Seal the vial, remove from the glovebox, and stir vigorously at 25–60 °C (depending on the specific radical precursor) for 16 hours.
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Self-Validating IPC: Analyze via GC-MS. The validation metric is the complete disappearance of the characteristic isotopic doublet (m/z 218/220) of the starting aryl bromide, replaced by the mass of the cross-coupled product.
References
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Product Information: 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene. CymitQuimica. 3
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Substituted 6H-Dibenzo[c,h]chromenes as Estrogenic Agents (EP 1453820 B1). European Patent Office. 5
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Spirocyclohexane Derivatives, Pharmaceutical Compositions Containing Them and Their Uses as Anti-Apoptotic Inhibitors (US20240150293A1). Google Patents. 1
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Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions. ProQuest. 4
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Heteroaromatic Compounds and Their Use as Dopamine D1 Ligands (WO2014072881A1). Google Patents. 2
Sources
- 1. US20240150293A1 - Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors - Google Patents [patents.google.com]
- 2. WO2014072881A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 3. 1-Bromo-5-fluoro-4-methoxy-2-methylbenzene | CymitQuimica [cymitquimica.com]
- 4. Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions - ProQuest [proquest.com]
- 5. data.epo.org [data.epo.org]
